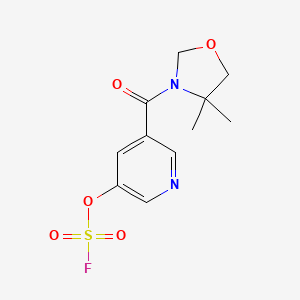
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Wirkmechanismus
The mechanism of action of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine is not well understood. However, studies have shown that this compound has the potential to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition may be due to the presence of the sulfonyl group in the molecule, which is known to interact with the active site of enzymes.
Biochemical and Physiological Effects:
Studies have shown that 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has the potential to exhibit various biochemical and physiological effects. This compound has been shown to possess antitumor activity, which may be due to its ability to inhibit enzymes involved in tumor growth. Additionally, this compound has been shown to possess anticholinesterase activity, which may be useful in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine in lab experiments is its ease of synthesis. This compound can be synthesized using various methods, and the yield is relatively high. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine. One potential direction is the synthesis of novel bioactive molecules using this compound as a starting material. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the preparation of this compound may lead to improved yields and increased efficiency in its use.
Synthesemethoden
The synthesis of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has been achieved using various methods, including the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 4,4-dimethyl-1,3-oxazolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Other methods include the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with 4,4-dimethyl-1,3-oxazolidin-2-one in the presence of a coupling agent. The yield of this compound has been reported to be in the range of 50-70%.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine in scientific research are vast. One of the most promising applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various bioactive molecules. This compound has also been used as a building block for the synthesis of potent antitumor agents. Additionally, 3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Eigenschaften
IUPAC Name |
3-(5-fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O5S/c1-11(2)6-18-7-14(11)10(15)8-3-9(5-13-4-8)19-20(12,16)17/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYCLKSHIAMLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluorosulfonyloxypyridine-3-carbonyl)-4,4-dimethyl-1,3-oxazolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)
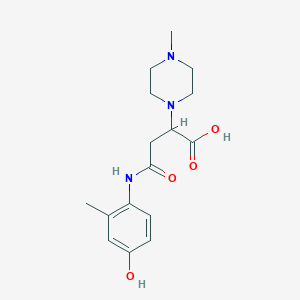
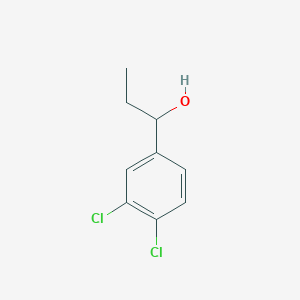
![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
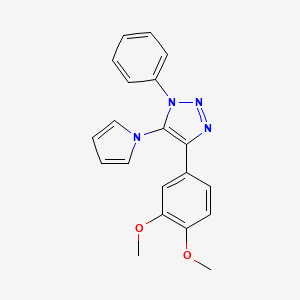
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B2757493.png)
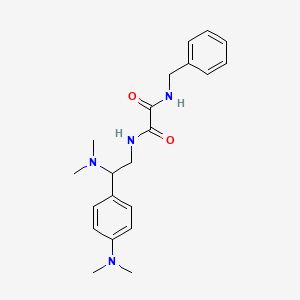
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(oxolan-2-yl)propanamide](/img/structure/B2757495.png)
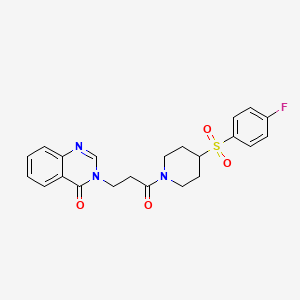

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)
